2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide
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Overview
Description
2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide is an organic compound with the molecular formula C18H20BrNO. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with a tert-butylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide typically involves the bromination of benzamide followed by the introduction of the tert-butylphenyl group. One common method involves the reaction of 2-bromobenzoyl chloride with 4-tert-butylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-tert-butylphenyl)benzamide
- 2-bromo-4-tert-butylphenyl N-(4-(methylthio)phenyl)carbamate
- 2-bromo-4-tert-butylphenyl N-(4-methyl-2-nitrophenyl)carbamate
Uniqueness
2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and tert-butylphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H20BrNO |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H20BrNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21) |
InChI Key |
PIWRYFMMTOITQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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